molecular formula C24H27BrN2O2 B10792770 N-(Adamant-1-yl)-6-bromo-1-(but-3-en-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide CAS No. 1048038-91-0

N-(Adamant-1-yl)-6-bromo-1-(but-3-en-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10792770
CAS No.: 1048038-91-0
M. Wt: 455.4 g/mol
InChI Key: LHAVUOBSKKOHDX-UHFFFAOYSA-N
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Description

N-(Adamant-1-yl)-6-bromo-1-(but-3-en-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an adamantyl group, a bromine atom, and a quinoline core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamant-1-yl)-6-bromo-1-(but-3-en-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.

    Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, using adamantyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Adamant-1-yl)-6-bromo-1-(but-3-en-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

N-(Adamant-1-yl)-6-bromo-1-(but-3-en-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Adamant-1-yl)-6-bromo-1-(but-3-en-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or modulate receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(6-Bromoquinolin-4-yl)benzamide: Shares the quinoline core and bromine atom but lacks the adamantyl and butenyl groups.

    N-(Adamant-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide: Similar structure but without the bromine atom and butenyl group.

Uniqueness

N-(Adamant-1-yl)-6-bromo-1-(but-3-en-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its combination of an adamantyl group, a bromine atom, and a butenyl group attached to the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1048038-91-0

Molecular Formula

C24H27BrN2O2

Molecular Weight

455.4 g/mol

IUPAC Name

N-(1-adamantyl)-6-bromo-1-but-3-enyl-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C24H27BrN2O2/c1-2-3-6-27-14-20(22(28)19-10-18(25)4-5-21(19)27)23(29)26-24-11-15-7-16(12-24)9-17(8-15)13-24/h2,4-5,10,14-17H,1,3,6-9,11-13H2,(H,26,29)

InChI Key

LHAVUOBSKKOHDX-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1C=C(C(=O)C2=C1C=CC(=C2)Br)C(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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